3-O-acetyl-11-hydroxy-beta-boswellic acid

描述

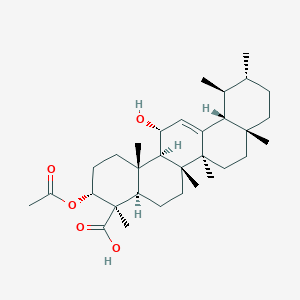

Structure

3D Structure

属性

IUPAC Name |

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14R,14aR,14bS)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,22-26,34H,9-16H2,1-8H3,(H,35,36)/t18-,19+,22-,23-,24-,25+,26-,28-,29+,30-,31-,32-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZSILIAFXNPRA-GHQZQFNUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)O)C2C1C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)O)[C@@H]2[C@H]1C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-O-acetyl-11-hydroxy-beta-boswellic acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-acetyl-11-hydroxy-beta-boswellic acid (AHBA), a promising pentacyclic triterpenoid with significant therapeutic potential. The document details its natural sourcing from Boswellia serrata, provides in-depth experimental protocols for its isolation and purification, and summarizes its known biological activities. Particular emphasis is placed on its role as an anti-inflammatory agent through the inhibition of 5-lipoxygenase and its potential modulation of key signaling pathways, including NF-κB, Nrf2/HO-1, and ERK, drawing parallels with the extensively studied analogue, 3-O-acetyl-11-keto-beta-boswellic acid (AKBA). All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (AHBA) is a pentacyclic triterpenoid derived from the gum resin and leaves of Boswellia serrata, a tree native to India. This compound belongs to the family of boswellic acids, which are the major bioactive constituents of frankincense, the oleo-gum resin obtained from Boswellia species. For centuries, frankincense has been a cornerstone of traditional medicine systems, particularly for its anti-inflammatory properties. Modern scientific investigation has identified specific boswellic acids, including AHBA, as the molecules responsible for these therapeutic effects. This guide will delve into the technical aspects of AHBA, from its natural origins to its molecular mechanisms of action, providing a solid foundation for further research and development.

Natural Sources

The primary natural source of this compound is the Boswellia serrata tree. The compound can be found in two main parts of the plant:

-

Gum Resin (Frankincense): The oleo-gum resin, commonly known as Indian frankincense or Salai Guggal, is the most traditional and widely studied source of boswellic acids. The resin is harvested by making incisions in the bark of the tree, which then exudes a milky-white, aromatic substance that solidifies upon contact with air. The composition of the resin can vary depending on geographical location, season of harvest, and the specific tree. While a rich source of various boswellic acids, the specific concentration of AHBA in the resin is not as well-documented as that of other major boswellic acids like AKBA.

-

Leaves: Recent studies have identified the leaves of Boswellia serrata as a viable and sustainable source of AHBA. This discovery is significant as the harvesting of leaves is less invasive to the tree than resin tapping.

Isolation and Purification Protocols

The isolation of AHBA from its natural sources involves a series of extraction and chromatographic steps. Below are detailed protocols for isolation from both the gum resin and leaves of Boswellia serrata.

Bioassay-Guided Isolation from Boswellia serrata Leaves

This protocol is adapted from a study that successfully isolated AHBA from the leaves of Boswellia serrata and evaluated its anti-inflammatory activity.

Experimental Protocol:

-

Extraction:

-

Air-dry the leaves of Boswellia serrata in the shade and then grind them into a coarse powder.

-

Extract the powdered leaves with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Fractionation:

-

Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

The ethyl acetate fraction has been shown to contain the highest concentration of AHBA.

-

-

Column Chromatography:

-

Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Purification:

-

Subject the pooled fractions to further purification using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Experimental Workflow for Isolation from Leaves:

Caption: Workflow for the isolation of AHBA from Boswellia serrata leaves.

Isolation from Boswellia serrata Gum Resin

Experimental Protocol:

-

Preparation of the Resin:

-

Grind the dried gum resin of Boswellia serrata into a fine powder.

-

-

Defatting and Extraction:

-

Defat the powdered resin with a non-polar solvent like n-hexane to remove fatty materials.

-

Extract the defatted resin with methanol or ethanol to obtain a crude extract rich in boswellic acids.

-

-

Acid-Base Treatment (Optional but recommended for enrichment):

-

Dissolve the crude extract in an alkaline solution (e.g., 5% potassium hydroxide in methanol) to convert the boswellic acids into their salts.

-

Wash the alkaline solution with a non-polar solvent (e.g., diethyl ether) to remove neutral components.

-

Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the boswellic acids.

-

Filter and dry the precipitate to obtain an enriched boswellic acid fraction.

-

-

Chromatographic Separation:

-

Subject the enriched boswellic acid fraction to column chromatography over silica gel.

-

Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

-

Carefully collect and monitor the fractions using TLC. Due to the similar polarities of boswellic acid derivatives, this separation requires careful optimization.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification and quantification, reversed-phase HPLC is the method of choice.

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid, such as formic acid or phosphoric acid, to improve peak shape).

-

Detection is usually performed using a UV detector at a wavelength of around 210 nm.

-

Experimental Workflow for Isolation from Gum Resin:

Caption: General workflow for the isolation of AHBA from Boswellia serrata gum resin.

Quantitative Data

The quantification of AHBA in its natural sources is crucial for standardization and quality control of herbal preparations. While data specifically for AHBA is limited, the concentrations of total boswellic acids and the closely related AKBA provide a valuable reference.

Table 1: Quantitative Yield of Boswellic Acids from Boswellia serrata

| Source | Component | Yield | Method of Quantification | Reference |

| Gum Resin | Total Boswellic Acids | 295.25 g/kg of dry weight (30%) | HPLC-DAD-ESI-MS/MS | [1] |

| Gum Resin | 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | 7.35 g/kg of dry weight (0.7%) | HPLC-DAD-ESI-MS/MS | [1] |

| Leaves | 3-O-acetyl-11-hydroxy-β-boswellic acid (AHBA) | Not explicitly quantified, but isolated as a major constituent of the ethyl acetate fraction | Bioassay-guided isolation | N/A |

Biological Activity and Signaling Pathways

AHBA exhibits a range of biological activities, with its anti-inflammatory effects being the most prominent. The primary mechanism of action is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Activity of this compound (AHBA)

| Assay | Target | IC50 Value (µM) | Reference |

| Cell-free assay | 5-Lipoxygenase (5-LOX) | 18.3 | N/A |

| Cell-based assay (RAW 264.7 macrophages) | Nitrite production | 21.1 | N/A |

While direct studies on the signaling pathways modulated by AHBA are scarce, extensive research on the structurally similar AKBA provides strong indications of the likely molecular targets. It is highly probable that AHBA interacts with similar pathways due to the conserved pentacyclic triterpene skeleton.

Inhibition of the 5-Lipoxygenase (5-LOX) Pathway

The inhibition of 5-LOX is a hallmark of the anti-inflammatory activity of boswellic acids. By blocking this enzyme, AHBA prevents the conversion of arachidonic acid into leukotrienes, thereby reducing inflammation.

Signaling Pathway of 5-LOX Inhibition by AHBA:

Caption: AHBA inhibits the 5-LOX pathway, reducing the production of pro-inflammatory leukotrienes.

Potential Modulation of NF-κB, Nrf2/HO-1, and ERK Signaling Pathways

Based on studies of AKBA, it is hypothesized that AHBA may also exert its biological effects through the modulation of other critical signaling pathways.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a central regulator of inflammation. AKBA has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. It is plausible that AHBA shares this mechanism.

-

Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) Pathway: This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes like HO-1. AKBA has been demonstrated to activate the Nrf2/HO-1 pathway, suggesting a role in protecting cells from oxidative stress.

-

ERK (Extracellular signal-regulated kinase) Pathway: The ERK pathway is involved in cell proliferation, differentiation, and survival. The effect of AKBA on the ERK pathway appears to be cell-type specific, sometimes leading to activation and other times to inhibition. The role of AHBA in this pathway requires further investigation.

Hypothesized Signaling Pathways Modulated by AHBA (based on AKBA data):

Caption: Hypothesized modulation of key signaling pathways by AHBA, based on data from the related compound AKBA.

Conclusion and Future Directions

This compound is a promising bioactive compound with well-established anti-inflammatory properties, primarily mediated through the inhibition of the 5-lipoxygenase enzyme. Its availability from both the traditional gum resin and the more sustainable source of Boswellia serrata leaves enhances its potential for therapeutic development. While significant progress has been made in its isolation and preliminary characterization, further research is warranted in several areas:

-

Quantitative Analysis: There is a need for validated analytical methods to accurately quantify AHBA in different Boswellia species and their extracts.

-

Pharmacokinetics and Bioavailability: Studies on the absorption, distribution, metabolism, and excretion (ADME) of AHBA are essential to understand its in vivo behavior.

-

Mechanism of Action: While the inhibition of 5-LOX is a key mechanism, further investigation into its effects on other signaling pathways, such as NF-κB, Nrf2/HO-1, and ERK, will provide a more complete picture of its therapeutic potential.

-

Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of AHBA for the treatment of inflammatory conditions in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic application of this valuable natural product.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-O-acetyl-11-hydroxy-beta-boswellic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and key biological activities of 3-O-acetyl-11-hydroxy-beta-boswellic acid. The information is intended to support research and development efforts for this promising natural compound.

Introduction

This compound is a pentacyclic triterpenoid derived from the gum resin of the Boswellia species, commonly known as frankincense. It is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of inflammatory leukotrienes.[1][2][3][4] This activity positions it as a compound of significant interest for its anti-inflammatory properties.

It is important to distinguish this compound (CAS: 146019-25-2) from its more extensively studied oxidized counterpart, 3-O-acetyl-11-keto-beta-boswellic acid (AKBA, CAS: 67416-61-9). While structurally similar, the majority of published research on signaling pathways has been conducted on AKBA. This guide will focus on the physicochemical properties of the specified hydroxy form and will present the well-documented biological activities of AKBA as a primary reference for the potential mechanisms of boswellic acids.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This quantitative data is essential for formulation development, analytical method design, and pharmacokinetic studies.

| Property | Value | References |

| IUPAC Name | (3α,11α)-3-Acetoxy-11-hydroxyurs-12-en-24-oic acid | |

| CAS Number | 146019-25-2 | [2][4][5] |

| Molecular Formula | C₃₂H₅₀O₅ | [2][5] |

| Molecular Weight | 514.74 g/mol | [1][2][5] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 125 mg/mL (242.84 mM) (ultrasonication may be required) 10% DMSO / 90% Corn Oil: ≥ 2.08 mg/mL | [2][5] |

| Storage (Solid) | Store at 2°C - 8°C | |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | [1][2][5] |

| Predicted Boiling Point | 598.9 ± 50.0 °C at 760 mmHg | |

| Predicted Density | 1.1 ± 0.1 g/cm³ | |

| Predicted Flash Point | 183.1 ± 23.6 °C | |

| Predicted LogP | 8.36 |

Note: Predicted properties are computationally derived and should be confirmed experimentally.

Experimental Protocols

Accurate quantification and characterization are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for boswellic acids.

Protocol: Quantification of Boswellic Acids by HPLC-DAD/MS

This protocol provides a general methodology for the extraction and quantification of boswellic acids from Boswellia gum resin, adapted from established methods.[6][7]

1. Sample Preparation (Extraction):

-

Weigh approximately 10 g of Boswellia serrata crude gum into a round-bottom flask.

-

Add 75 mL of methanol and perform extraction under reflux on a water bath for 30 minutes.

-

Repeat the extraction step three more times (total of 4 x 75 mL methanol).[6]

-

Combine the methanolic extracts, filter to remove solid particles, and concentrate using a rotary evaporator to yield a soft residue.

-

Dry the residue at 105°C for 1 hour to obtain a dry powder extract.[6]

-

For analysis, accurately weigh approximately 50 mg of the dry extract into a 25 mL volumetric flask, dissolve in methanol, and make up to volume.[6]

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 3 x 150 mm, 3 µm particle size).[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is commonly used.[8][9]

-

Gradient Program: A typical gradient might start at 70% B, increase to 95-100% B over 15-20 minutes, and hold for several minutes before re-equilibration.[8][9]

-

Column Temperature: 45-60 °C can improve peak shape and resolution.[8][9]

-

Detection:

3. Validation:

-

The method should be validated according to ICH guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery).[6][8]

-

Linearity for AKBA has been demonstrated in ranges from 250 to 20,000 ng/mL.[10]

Mandatory Visualizations

Experimental Workflow

Biological Activity and Signaling Pathways

While data for this compound is limited, extensive research on the closely related 3-O-acetyl-11-keto-beta-boswellic acid (AKBA) has elucidated several key signaling pathways through which it exerts its anti-inflammatory, antioxidant, and anti-cancer effects.

A. Anti-Inflammatory Pathway: NF-κB Inhibition

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[11] Pro-inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate pro-inflammatory gene transcription.[12] AKBA has been shown to inhibit the NF-κB pathway, reducing the expression of inflammatory markers.[13][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound|CAS 146019-25-2|DC Chemicals [dcchemicals.com]

- 4. This compound | 146019-25-2 [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Estimation of boswellic acids in herbal formulations containing Boswellia serrata extract and comprehensive characterization of secondary metabolites using UPLC-Q-Tof-MSe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of 3-acetyl-11-keto-β-boswellic acid in analytical and biological samples using streamlined and robust RP-HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Acetyl-11-keto-β-boswellic acid improves clinical symptoms through modulation of Nrf2 and NF-κB pathways in SJL/J mouse model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biosynthesis of 3-O-acetyl-11-hydroxy-beta-boswellic Acid in Boswellia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frankincense, the aromatic resin obtained from trees of the genus Boswellia, has been a cornerstone of traditional medicine for centuries. Its therapeutic properties are largely attributed to a unique class of pentacyclic triterpenoids known as boswellic acids. Among these, 3-O-acetyl-11-hydroxy-beta-boswellic acid holds significant interest for its potential pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this complex natural product. It covers the currently understood enzymatic steps, from the foundational cyclization of squalene to the specific tailoring reactions of oxidation and acetylation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic pathway and associated workflows to facilitate further research and drug development endeavors.

Introduction

The gum resin of Boswellia species, particularly Boswellia serrata and Boswellia sacra, is a rich source of bioactive pentacyclic triterpenoids. The biosynthesis of these compounds, including this compound, is a complex process involving a series of enzymatic reactions that modify a common triterpene backbone. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds and for the synthesis of novel derivatives with improved therapeutic properties.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the cyclization of the linear isoprenoid precursor, 2,3-oxidosqualene. This foundational step is followed by a series of post-cyclization modifications, primarily oxidations and acetylations, which are catalyzed by specific enzyme families. While the complete pathway and all its enzymes have not been fully elucidated in Boswellia species, a putative pathway can be constructed based on identified intermediates and characterized enzymes from Boswellia and other plant species.

The initial step is the cyclization of 2,3-oxidosqualene to the pentacyclic triterpene scaffold, β-amyrin. This reaction is catalyzed by β-amyrin synthase, a type of oxidosqualene cyclase (OSC). Subsequent modifications of the β-amyrin skeleton are carried out by cytochrome P450 monooxygenases (CYP450s) and acetyltransferases.

The formation of this compound requires two key modifications of the β-boswellic acid backbone:

-

Hydroxylation at the C-11 position: This reaction is catalyzed by a specific cytochrome P450 enzyme, introducing a hydroxyl group at the C-11 position of the triterpene ring. While the specific CYP450 responsible for this step in Boswellia has not yet been functionally characterized, the sequencing of the Boswellia sacra genome provides a valuable resource for identifying candidate genes.[1]

-

Acetylation at the C-3 position: The addition of an acetyl group to the hydroxyl group at the C-3 position is catalyzed by a BAHD acyltransferase. Recently, a wound-responsive BAHD acetyltransferase from Boswellia serrata, designated as BsAT1, has been identified and functionally characterized. This enzyme has been shown to catalyze the C-3α-O-acetylation of various boswellic acids, including β-boswellic acid and 11-keto-β-boswellic acid.[2][3]

The precise order of these hydroxylation and acetylation steps is not definitively established and may occur at different stages of the pathway.

Figure 1: Putative biosynthetic pathway of this compound.

Quantitative Data

The quantification of boswellic acids is essential for understanding their biosynthesis and for the quality control of frankincense-based products. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) are the most common analytical techniques employed.[4][5][6][7]

Table 1: Quantification of Major Boswellic Acids in Boswellia sacra and Boswellia serrata [4][6]

| Boswellic Acid | Boswellia sacra (g·kg⁻¹ dry weight) | Boswellia serrata (g·kg⁻¹ dry weight) |

| α-Boswellic acid | 100.80 | 85.30 |

| β-Boswellic acid | 195.70 | 115.50 |

| 11-keto-β-Boswellic acid (KBA) | 12.35 | 10.35 |

| 3-O-acetyl-α-boswellic acid | 40.74 | 25.45 |

| 3-O-acetyl-β-boswellic acid | 70.80 | 51.30 |

| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | 70.81 | 7.35 |

Table 2: Kinetic Parameters of BsAT1 from Boswellia serrata [2]

| Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat/Km (M⁻¹s⁻¹) |

| α-Boswellic Acid | 25.6 ± 2.1 | 1.8 ± 0.1 | 4.2 x 10³ |

| β-Boswellic Acid | 18.9 ± 1.5 | 2.5 ± 0.1 | 7.9 x 10³ |

| 11-keto-β-Boswellic Acid | 35.2 ± 3.2 | 1.5 ± 0.2 | 2.5 x 10³ |

Experimental Protocols

Gene Identification and Cloning

The identification of genes involved in the biosynthesis of this compound can be achieved through transcriptome analysis of resin-producing tissues of Boswellia species.[1][8]

Figure 2: General workflow for candidate gene identification and cloning.

Protocol: RNA Extraction and cDNA Synthesis

-

Harvest fresh resin-producing tissue (e.g., bark, resin ducts) from a Boswellia tree and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

Heterologous Expression and Protein Purification

To functionally characterize the identified candidate genes, they can be heterologously expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.

Protocol: Heterologous Expression of a Cytochrome P450

-

Clone the full-length coding sequence of the candidate CYP450 gene into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Transform the expression construct into the appropriate host cells.

-

Grow the transformed cells in a suitable medium to a desired optical density.

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer.

-

Lyse the cells by sonication or enzymatic digestion.

-

Isolate the microsomal fraction (for membrane-bound P450s) by ultracentrifugation.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Enzyme Assays

Functional characterization of the purified enzymes is performed through in vitro enzyme assays.

Protocol: Cytochrome P450 Hydroxylation Assay

-

Prepare a reaction mixture containing the purified P450 enzyme, a suitable redox partner (e.g., cytochrome P450 reductase), NADPH, and the substrate (e.g., β-boswellic acid) in a buffered solution.

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent.

-

Analyze the extracted products by HPLC or LC-MS/MS to identify and quantify the hydroxylated products.

Protocol: Acetyltransferase Assay

-

Prepare a reaction mixture containing the purified acetyltransferase, the acetyl donor (acetyl-CoA), and the acceptor substrate (e.g., 11-hydroxy-β-boswellic acid) in a buffered solution.[2]

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the products.

-

Analyze the products by HPLC or LC-MS/MS to identify and quantify the acetylated product.

Quantification of Boswellic Acids by HPLC-MS/MS

A sensitive and specific LC-MS/MS method is crucial for the accurate quantification of this compound and other boswellic acids in biological samples.[3][4]

Figure 3: A simplified workflow for HPLC-MS/MS analysis.

Protocol: Sample Preparation and LC-MS/MS Analysis

-

Sample Extraction: Extract boswellic acids from the plant material or reaction mixture using a suitable organic solvent (e.g., methanol or ethyl acetate).

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with a mixture of acetonitrile and water, often with a small amount of formic acid to improve ionization.[4]

-

Flow Rate: Typically around 0.5-1.0 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Define specific precursor-to-product ion transitions for each boswellic acid to be quantified.

-

-

Quantification: Generate a calibration curve using authentic standards of the boswellic acids to quantify their concentrations in the samples.

Conclusion and Future Perspectives

The biosynthesis of this compound is a multifaceted process involving a dedicated set of enzymes. While significant progress has been made in identifying some of the key players, particularly the acetyltransferases, the complete pathway remains to be fully elucidated. The functional characterization of the specific cytochrome P450 enzymes responsible for the C-11 hydroxylation is a critical next step. The availability of the Boswellia sacra genome, coupled with advanced transcriptomic and proteomic approaches, will undoubtedly accelerate the discovery of the remaining biosynthetic genes. A thorough understanding of this pathway will not only provide insights into the chemical diversity of these fascinating natural products but will also pave the way for their sustainable production and the development of novel anti-inflammatory and other therapeutic agents.

References

- 1. Genome structure and evolutionary history of frankincense producing Boswellia sacra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BAHD acetyltransferase contributes to wound-induced biosynthesis of oleo-gum resin triterpenes in Boswellia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Validated LC-MS/MS Method for Simultaneous Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and its Active Metabolite Acetyl-11-Hydroxy-β-Boswellic Acid (Ac-11-OH-BA) in Rat Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical, molecular and structural studies of Boswellia species: β-Boswellic Aldehyde and 3-epi-11β-Dihydroxy BA as precursors in biosynthesis of boswellic acids | PLOS One [journals.plos.org]

- 6. [PDF] Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb | Semantic Scholar [semanticscholar.org]

- 7. Quantitative Determination of 3-O-Acetyl-11-Keto-βBoswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Genome structure and evolutionary history of frankincense producing <" by Abdul Latif Khan, Ahmed Al-Harrasi et al. [digitalcommons.unl.edu]

AKBA's Precision Targeting of 5-Lipoxygenase: A Technical Guide to its Allosteric Inhibition

For Immediate Release

A deep dive into the molecular workings of Acetyl-11-keto-β-boswellic acid (AKBA) reveals a unique mechanism of action against 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of AKBA's allosteric inhibition, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

AKBA, a pentacyclic triterpene derived from the gum resin of Boswellia serrata, has been identified as a potent, non-redox, non-competitive inhibitor of 5-LOX.[1][2] This enzyme is crucial for the biosynthesis of leukotrienes, lipid mediators that play a significant role in orchestrating inflammation.[3] AKBA's distinct inhibitory mechanism sets it apart from many other 5-LOX inhibitors, offering a promising avenue for the development of novel anti-inflammatory therapeutics.

Unraveling the Allosteric Mechanism

AKBA exerts its inhibitory effect not by directly competing with the enzyme's substrate, arachidonic acid, but by binding to a distinct allosteric site.[3][4] This binding event induces a conformational change in the 5-LOX enzyme, thereby reducing its catalytic activity. Structural studies have pinpointed AKBA's binding site to a deep groove at the interface of the membrane-binding and catalytic domains of 5-LOX, approximately 30 Å from the catalytic iron atom.[3][5][6] This interaction is stabilized by polar contacts with specific amino acid residues, including Arg101, Thr137, and Arg138.[5] This allosteric modulation not only inhibits the production of pro-inflammatory leukotrienes but can also shift the enzyme's regiospecificity, leading to the production of other lipid mediators.[3]

Quantitative Analysis of AKBA's Inhibitory Potency

The inhibitory efficacy of AKBA on 5-LOX has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, which can vary depending on the specific assay conditions.

| Assay System | Substrate | IC50 (µM) | Reference |

| Intact rat peritoneal neutrophils | Endogenous arachidonic acid | 1.5 | [2][7] |

| Intact human polymorphonuclear neutrophils | Ionophore-stimulated | 2.53 µg/ml (LTB4), 2.26 µg/ml (LTC4) | [8] |

| Cell-free supernatant (105,000 g) | Exogenous arachidonic acid (20 µM) | 8 | [7][9] |

| Purified human leukocyte 5-LOX | Exogenous arachidonic acid | 16 | [7] |

| Cell-free assay (human recombinant 5-LOX) | Exogenous arachidonic acid (10 µM) | < 10 | [3] |

| Human neutrophils | - | 2.8 - 8.8 | [10] |

| Human isolated 5-LO | - | 2.9 | [11] |

Structure-Activity Relationship

The specific chemical moieties of the AKBA molecule are critical for its inhibitory activity. The pentacyclic triterpene ring system is essential for binding to the effector site on 5-LOX.[9][12] The 11-keto group and a hydrophilic group on the A-ring are crucial for the inhibitory action.[1][9] While the acetoxy group at the C-3 position enhances the binding affinity, its removal or the reduction of the carboxylic acid function only slightly diminishes the inhibitory potency.[9]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cell-Free 5-Lipoxygenase Activity Assay

This assay measures the direct inhibitory effect of AKBA on the 5-LOX enzyme.

-

Enzyme Preparation: Purified human recombinant 5-LOX (0.5 µg/mL in PBS pH 7.4 with 1 mM EDTA) is used.[3][13]

-

Incubation: The enzyme is pre-incubated with varying concentrations of AKBA or vehicle (0.1% DMSO) on ice for 15 minutes.[3][13]

-

Reaction Initiation: The reaction is initiated by adding 2 mM CaCl₂ and 10 µM arachidonic acid. The mixture is then incubated at 37°C for 10 minutes.[3][13]

-

Reaction Termination and Analysis: The reaction is stopped by placing the samples on ice. The formed 5-LOX products (e.g., 5-HETE, LTB₄ isomers) are then extracted and analyzed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][13]

Intact Cell 5-Lipoxygenase Activity Assay

This assay assesses the inhibitory effect of AKBA in a cellular context.

-

Cell Preparation: Human embryonic kidney 293 (HEK293) cells are stably transfected to express 5-LOX and the 5-LOX-activating protein (FLAP).[3]

-

Cell Stimulation: The cells are stimulated with a Ca²⁺-ionophore (e.g., A23187) and exogenous arachidonic acid to induce 5-LOX activity.[3]

-

Treatment: Cells are treated with varying concentrations of AKBA.[3]

-

Product Analysis: The formation of 5-LOX products is measured to determine the inhibitory effect of AKBA.[3]

Visualizing the Molecular Interactions and Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the 5-lipoxygenase signaling pathway, AKBA's mechanism of inhibition, and a typical experimental workflow.

Conclusion

Acetyl-11-keto-β-boswellic acid presents a compelling case as a specific, non-competitive, allosteric inhibitor of 5-lipoxygenase. Its unique mechanism of action, coupled with its potent inhibitory activity, underscores its potential as a lead compound for the development of novel anti-inflammatory drugs. The detailed data and protocols provided in this guide are intended to support and stimulate further research into the therapeutic applications of AKBA and its derivatives.

References

- 1. Structure-activity relationships of the nonredox-type non-competitive leukotriene biosynthesis inhibitor acetyl-11-keto-β-boswellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boswellic acids: novel, specific, nonredox inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of an acetyl-11-keto-beta-boswellic acid and arachidonate-binding regulatory site of 5-lipoxygenase using photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. Mechanism of 5-lipoxygenase inhibition by acetyl-11-keto-beta-boswellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of boswellic acids extracted from a herbal medicine on the biosynthesis of leukotrienes and the course of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetyl-11-keto-beta-boswellic acid (AKBA): structure requirements for binding and 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the interference of boswellic acids with 5-lipoxygenase: mechanistic studies in vitro and pharmacological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-Lipoxygenase inhibition by acetyl-11-keto-β-boswellic acid (AKBA) by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Silico Docking of AKBA with Inflammatory Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a myriad of acute and chronic diseases. The quest for novel anti-inflammatory agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. Acetyl-11-keto-β-boswellic acid (AKBA), a pentacyclic triterpene isolated from the gum resin of Boswellia serrata, has garnered significant attention for its potent anti-inflammatory properties. In recent years, in-silico molecular docking has emerged as a powerful computational tool to elucidate the molecular mechanisms underlying the therapeutic effects of natural compounds like AKBA. This technical guide provides a comprehensive overview of the in-silico docking studies of AKBA with key inflammatory targets, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Docking Analysis of AKBA

The binding affinity of a ligand to its target protein is a critical determinant of its biological activity. In-silico docking studies provide quantitative estimations of this affinity, typically expressed as binding energy (in kcal/mol) or docking score. A more negative value generally indicates a stronger and more favorable interaction. The following table summarizes the reported binding energies of AKBA and its derivatives with various inflammatory targets.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| 5-Lipoxygenase (5-LOX) | AKBA | -7.5 | Not explicitly detailed in the abstract | [1] |

| Phosphoinositide 3-kinase (PI3K) | AKBA Hybrid 18 | -11.4 | Not explicitly detailed in the abstract | [2] |

| Phosphoinositide 3-kinase (PI3K) | AKBA Hybrid 5b | -10.6 | Not explicitly detailed in the abstract | [2] |

| Catechol-O-methyltransferase (COMT) | AKBA | -6.0 | Not explicitly detailed in the abstract | [1] |

| SARS-CoV-2 Main Protease (Mpro) | AKBA | -8.9 | Not explicitly detailed in the abstract | [3] |

| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | AKBA | -7.9 | Not explicitly detailed in the abstract | [3] |

Experimental Protocols: A Step-by-Step Guide to In-Silico Docking

The following protocol outlines a general workflow for performing molecular docking studies of a natural product like AKBA with a target protein using widely accepted software such as AutoDock Vina.

Preparation of the Target Protein

-

Obtain the 3D structure: The three-dimensional crystal structure of the target inflammatory protein (e.g., 5-LOX, IKKβ) is retrieved from a public repository like the Protein Data Bank (PDB).

-

Pre-processing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.

-

Addition of hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for accurate calculation of electrostatic interactions.

-

Charge assignment: Appropriate partial charges are assigned to each atom of the protein.

Preparation of the Ligand (AKBA)

-

Obtain the 3D structure: The 3D structure of AKBA can be obtained from databases like PubChem or generated using chemical drawing software.

-

Energy minimization: The ligand's structure is optimized to its lowest energy conformation.

-

Torsion tree definition: The rotatable bonds within the AKBA molecule are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

-

Grid box generation: A three-dimensional grid box is defined around the active site of the target protein. This grid box specifies the search space for the docking algorithm.

-

Docking execution: The docking simulation is performed using software like AutoDock Vina. The software systematically explores different conformations and orientations of AKBA within the defined grid box, calculating the binding energy for each pose.

-

Pose selection: The docking results are ranked based on their binding energies. The pose with the most negative binding energy is typically considered the most favorable binding mode.

Analysis of Results

-

Binding energy evaluation: The binding energy of the best-docked pose provides a quantitative measure of the binding affinity.

-

Interaction analysis: The specific interactions between AKBA and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) are analyzed to understand the molecular basis of binding.

-

Visualization: The docked complex is visualized using molecular graphics software to provide a three-dimensional representation of the binding mode.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Conclusion

In-silico docking studies serve as a valuable initial step in the drug discovery pipeline, providing crucial insights into the molecular interactions between a ligand and its biological target. The compiled data and outlined protocols in this guide demonstrate that AKBA and its derivatives exhibit promising binding affinities for key inflammatory targets. The visualization of the NF-κB and 5-LOX pathways further clarifies the potential mechanisms through which AKBA exerts its anti-inflammatory effects. While these computational findings are encouraging, they underscore the need for further experimental validation through in vitro and in vivo studies to confirm the therapeutic potential of AKBA as a novel anti-inflammatory agent. This guide is intended to be a resource for researchers to design and interpret their own in-silico and subsequent experimental studies on AKBA and other natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of boswellic acids to functional proteins of the SARS‐CoV‐2 virus: Bioinformatic studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-O-acetyl-11-hydroxy-beta-boswellic acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-acetyl-11-hydroxy-beta-boswellic acid (AHSBA), a pentacyclic triterpene with significant anti-inflammatory properties. The document details its discovery and historical context, outlines in-depth experimental protocols for its isolation and biological evaluation, presents quantitative data on its activity, and illustrates key signaling pathways. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey of understanding boswellic acids, the class of compounds to which this compound belongs, began with early investigations into the resin of Boswellia species, commonly known as frankincense. While the acidic nature of olibanum was first published by Tschirch and Halbey, it was in the 1930s that more detailed studies by Winterstein and Stein drew attention to the pentacyclic triterpenoic acids within the resin.[1] By the 1960s, various derivatization methods had led to the identification of several boswellic acids, including α- and β-boswellic acids and 11α-hydroxy-β-boswellic acid.[1]

A significant milestone in the specific history of this compound was the work of Sharma and Jana in 2020, who reported the first bioassay-guided isolation and identification of this compound from the leaves of Boswellia serrata.[2] Their research not only confirmed its structure through spectroscopic analysis but also highlighted its potent anti-inflammatory activity.[2] This discovery expanded the known phytochemical profile of Boswellia serrata beyond its resin and identified a promising new lead for anti-inflammatory drug development.

Physicochemical Properties and Structure

This compound is a derivative of β-boswellic acid, characterized by an acetyl group at the C-3 position and a hydroxyl group at the C-11 position of the pentacyclic triterpene core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₀O₅ | Inferred from structure |

| Molecular Weight | 514.73 g/mol | Inferred from structure |

| Appearance | White to off-white solid | General observation |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | General knowledge |

Experimental Protocols

Isolation of this compound from Boswellia serrata Leaves

The following protocol is a synthesized methodology based on the work of Sharma and Jana (2020).[2]

3.1.1. Extraction

-

Air-dry fresh leaves of Boswellia serrata in the shade and then grind them into a coarse powder.

-

Macerate the powdered leaves in methanol at room temperature for 72 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Suspend the crude methanol extract in water and sequentially partition with n-hexane, chloroform, and ethyl acetate.

-

Collect the ethyl acetate fraction, which is enriched with polar compounds including AHSBA, and dry it under vacuum.

3.1.2. Chromatographic Purification

-

Subject the dried ethyl acetate fraction to silica gel column chromatography (60-120 mesh).

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. For example, begin with 100% n-hexane, then n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.), and finally 100% ethyl acetate.

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize the spots by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

Perform further purification of the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.

3.1.3. Structural Characterization

The structure of the isolated compound is confirmed using the following spectroscopic techniques:

-

¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.

-

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): To determine the exact molecular weight and elemental composition.

5-Lipoxygenase (5-LOX) Inhibition Assay

The following is a generalized protocol for determining the 5-LOX inhibitory activity of this compound.

3.2.1. Materials

-

5-Lipoxygenase enzyme (from soybean or human recombinant)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Zileuton or Nordihydroguaiaretic acid)

-

UV-Vis spectrophotometer

3.2.2. Procedure

-

Prepare a stock solution of the test compound and the positive control in the chosen solvent.

-

In a quartz cuvette, mix the borate buffer and the test compound at various concentrations.

-

Add the 5-lipoxygenase enzyme solution to the cuvette and incubate for a pre-determined time (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate (linoleic acid).

-

Immediately measure the change in absorbance at 234 nm over time. The formation of the conjugated diene hydroperoxide product of the 5-LOX reaction results in an increase in absorbance at this wavelength.

-

Calculate the rate of reaction for each concentration of the test compound and the control.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

The anti-inflammatory activity of this compound and related boswellic acids is often quantified by their IC₅₀ values against key inflammatory enzymes.

Table 2: In Vitro Anti-inflammatory Activity of Boswellic Acids (IC₅₀ values)

| Compound | Target Enzyme | Assay System | IC₅₀ (µM) | Reference |

| 3-O-acetyl-11-hydroxy-β-boswellic acid | 5-Lipoxygenase | Cell-free assay | 18.3 - 21.1 | [2] |

| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | 5-Lipoxygenase | Human neutrophils | 3.0 | [3] |

| β-boswellic acid (βBA) | 5-Lipoxygenase | Human neutrophils | >10 | [3] |

| 11-keto-β-boswellic acid (KBA) | 5-Lipoxygenase | Human neutrophils | >10 | [3] |

| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | Cathepsin G | Cell-free assay | 1.5 | |

| β-boswellic acid (βBA) | Cathepsin G | Cell-free assay | 0.5 | [3] |

Table 3: Quantitative Analysis of Boswellic Acids in Boswellia Species

| Compound | Plant Source | Method | Concentration (g/kg of dry weight) | Reference |

| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | Boswellia sacra gum resin | HPLC-DAD-ESI-MS/MS | 70.81 | [4][5] |

| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | Boswellia serrata gum resin | HPLC-DAD-ESI-MS/MS | 7.35 | [4][5] |

Signaling Pathways

The anti-inflammatory effects of this compound and other boswellic acids are mediated through the modulation of key signaling pathways. One of the primary mechanisms is the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8][9]

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB kinase (IKK) is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the freed NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Boswellic acids have been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα.[6] This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its discovery from the leaves of Boswellia serrata has opened new avenues for research into the therapeutic potential of this plant. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of AHSBA as a potential therapeutic agent for inflammatory diseases. The elucidation of its mechanism of action, particularly its inhibitory effect on the NF-κB signaling pathway, offers a clear rationale for its observed biological activities. Continued research into the pharmacology, toxicology, and clinical efficacy of this compound is warranted.

References

- 1. ajpaonline.com [ajpaonline.com]

- 2. phcog.com [phcog.com]

- 3. Considerations to Be Taken When Carrying Out Medicinal Plant Research—What We Learn from an Insight into the IC50 Values, Bioavailability and Clinical Efficacy of Exemplary Anti-Inflammatory Herbal Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Determination of 3-O-Acetyl-11-Keto-βBoswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-O-Acetyl-11-Keto-β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biological Activity of 3-O-Acetyl-11-keto-β-Boswellic Acid in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-O-Acetyl-11-Keto- β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OR | 3-O-Acetyl-11-Keto-β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota [techscience.com]

Methodological & Application

Application Note: Quantification of Acetyl-11-keto-β-boswellic Acid (AKBA) in Human Plasma using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-11-keto-β-boswellic acid (AKBA) is a potent pentacyclic triterpenoid derived from the gum resin of Boswellia serrata. It is recognized for its significant anti-inflammatory and anti-cancer properties.[1][2] AKBA exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways, making it a promising candidate for drug development.[1][3][4] Accurate quantification of AKBA in plasma is crucial for pharmacokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for determining optimal dosing and therapeutic efficacy.[5][6]

This document provides a detailed protocol for the quantitative analysis of AKBA in human plasma using a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Experimental Protocols

Materials and Reagents

-

AKBA reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Glacial Acetic Acid (Analytical grade)

-

Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in the table below.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1220 Infinity II or equivalent |

| Column | C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm)[7] |

| Mobile Phase | Acetonitrile : Water (90:10, v/v) with pH adjusted to 4 with glacial acetic acid[8] |

| Flow Rate | 1.0 - 1.2 mL/min[7][8] |

| Detection Wavelength | 230 nm[2] |

| Injection Volume | 20 µL[7][8] |

| Column Temperature | 30 °C[9] |

| Run Time | ~10 minutes |

Preparation of Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of AKBA reference standard and dissolve it in 10 mL of methanol. Store at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve.

-

Calibration Standards (in plasma): Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards ranging from approximately 0.1 to 2.0 µg/mL.[10]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: low, medium, and high (e.g., 0.3, 0.8, and 1.6 µg/mL).

Plasma Sample Preparation

The protocol utilizes a protein precipitation method for sample clean-up, which is efficient and straightforward.[11][12]

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[12][13]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully collect the clear supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 20 µL of the filtered supernatant into the HPLC system.

Method Validation Summary

The described HPLC-UV method should be validated according to regulatory guidelines (e.g., FDA, ICH) to ensure its reliability for bioanalytical applications.[14][15] Key validation parameters are summarized below.

Table 2: Representative Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.1 - 2.0 µg/mL | Correlation Coefficient (r²) > 0.99[10][16] |

| Limit of Quantification (LOQ) | ~0.1 µg/mL | Signal-to-Noise ratio ≥ 10; within accuracy/precision limits |

| Intra-day Precision (%RSD) | < 15% | ≤ 15% (≤ 20% for LOQ)[17][18] |

| Inter-day Precision (%RSD) | < 15% | ≤ 15% (≤ 20% for LOQ)[17][18] |

| Accuracy (% Recovery) | 85.0% - 115.0% | Within ±15% of nominal value (±20% for LOQ)[15][19] |

| Extraction Recovery | ~85% | Consistent, precise, and reproducible[10] |

| Stability (Freeze-Thaw) | Stable | ≤ 15% deviation from baseline |

Application: AKBA's Role in Cellular Signaling

AKBA is a well-documented inhibitor of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[4] By preventing the activation of the NF-κB pathway, AKBA can down-regulate the expression of various pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, which contributes to its anti-inflammatory effects.[4][20] The ability to quantify AKBA in plasma allows researchers to correlate its concentration with these pharmacodynamic effects.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, sensitive, and accurate means for quantifying Acetyl-11-keto-β-boswellic acid in human plasma. The simple protein precipitation extraction procedure and robust chromatographic conditions make it suitable for routine use in clinical and preclinical research, facilitating the exploration of AKBA's pharmacokinetic profile and its therapeutic potential.

References

- 1. Acetyl-11-keto-beta-boswellic acid (AKBA) prevents human colonic adenocarcinoma growth through modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ymerdigital.com [ymerdigital.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetyl-11-Keto-β-Boswellic Acid (AKBA) Prevents Lipopolysaccharide-Induced Inflammation and Cytotoxicity on H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic study of 11-Keto beta-Boswellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. 3-Acetyl-11-keto-β-boswellic Acid-Based Hybrids Alleviate Acetaminophen-Induced Hepatotoxicity in HepG2 by the Regulation of Inflammatory and Oxidative Stress Pathways: An Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nacalai.com [nacalai.com]

- 12. mdpi.com [mdpi.com]

- 13. wjarr.com [wjarr.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Validation of an ultra-high performance liquid chromatography/UV method to quantify busulfan in plasma: application to therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC with UV or mass spectrometric detection for quantifying endogenous uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Note: LC-MS/MS Analysis of 3-O-acetyl-11-keto-β-boswellic Acid and its Metabolites

Introduction

3-O-acetyl-11-keto-β-boswellic acid (AKBA) is a prominent bioactive pentacyclic triterpenoid derived from the gum resin of Boswellia serrata. It is recognized for its potent anti-inflammatory properties.[1][2] The therapeutic efficacy and safety of AKBA are intrinsically linked to its metabolic fate within the body. Understanding the biotransformation of AKBA is crucial for drug development, enabling the characterization of its pharmacokinetic profile and the identification of active or potentially toxic metabolites. The primary metabolic pathways of AKBA in humans involve deacetylation and hydroxylation.[3] This application note provides a comprehensive overview of the LC-MS/MS methodology for the analysis of AKBA and its key metabolites, including 3-O-acetyl-11-hydroxy-β-boswellic acid.

Metabolic Pathway of AKBA

The metabolism of AKBA is a multi-step process primarily occurring in the liver. The initial and major metabolic transformation is the deacetylation of AKBA to 11-keto-β-boswellic acid (KBA), a reaction catalyzed by carboxylesterase 2 (CE2).[3] Subsequently, KBA undergoes phase I metabolism, predominantly through hydroxylation reactions mediated by cytochrome P450 enzymes, with CYP3A4 playing a principal role in humans.[3] This results in the formation of various hydroxylated metabolites. Notably, direct hydroxylation of AKBA to form 3-O-acetyl-11-hydroxy-β-boswellic acid also occurs.

Experimental Workflow for LC-MS/MS Analysis

The quantitative analysis of AKBA and its metabolites from biological matrices typically involves sample preparation, chromatographic separation, and mass spectrometric detection. A robust and sensitive LC-MS/MS method is essential for accurate quantification due to the low concentrations of these analytes in biological samples.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of AKBA and its metabolites from published studies.

Table 1: Pharmacokinetic Parameters of AKBA and its Metabolite in Rats Following Oral Administration. [4]

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| AKBA | 250.3 ± 21.7 | 4.0 | 1542.6 ± 123.5 | 3.8 ± 0.5 |

| 3-O-acetyl-11-hydroxy-β-boswellic acid | 189.6 ± 15.4 | 4.0 | 1102.8 ± 98.2 | 3.5 ± 0.4 |

Table 2: In Vitro Metabolism of AKBA in Human Liver Microsomes. [3]

| Metabolite | Relative Abundance (%) |

| 11-keto-β-boswellic acid (KBA) | 46.7 |

| Hydroxylated KBA | 50.8 |

| Unchanged AKBA | 2.5 |

Protocols

Protocol 1: Sample Preparation from Rat Plasma

This protocol is adapted from a validated method for the simultaneous determination of AKBA and its active metabolite, 3-O-acetyl-11-hydroxy-β-boswellic acid, in rat plasma.[4]

Materials:

-

Rat plasma (100 µL)

-

Internal Standard (IS) solution (e.g., Ursolic acid in methanol)

-

Acetonitrile (protein precipitating agent)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard solution to the plasma sample.

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of AKBA and its metabolites.[4]

Liquid Chromatography (LC) Conditions:

-

LC System: Agilent 1200 series or equivalent

-

Column: PRP-H1 RP-C18 (75 mm × 2 mm, 1.6 µm) or equivalent

-

Mobile Phase: Acetonitrile:Water (95:5, v/v)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: 5500 V

-

Curtain Gas: 20 psi

-

Collision Gas: 6 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for AKBA and its Metabolite.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| AKBA | 513.4 | 453.3 |

| 3-O-acetyl-11-hydroxy-β-boswellic acid | 515.4 | 455.3 |

| Ursolic Acid (IS) | 457.3 | 439.3 |

Data Analysis: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the corresponding concentrations of the standards. The concentration of the analytes in the unknown samples is then interpolated from the calibration curve.

References

- 1. Metabolism of boswellic acids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and optimisation of 3-Acetyl-11-keto-β-boswellic acid loaded poly-lactic-co-glycolic acid-nanoparticles with enhanced oral bioavailability and in-vivo anti-inflammatory activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Profile of 3-Acetyl-11-Keto-β-Boswellic Acid and 11-Keto-β-Boswellic Acid in Human Preparations In Vitro, Species Differences, and Bioactivity Variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Validated LC-MS/MS Method for Simultaneous Determination of 3-O-Acetyl-11-Keto-β-Boswellic Acid (AKBA) and its Active Metabolite Acetyl-11-Hydroxy-β-Boswellic Acid (Ac-11-OH-BA) in Rat Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of AKBA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-11-keto-β-boswellic acid (AKBA) is a pharmacologically active pentacyclic triterpenoid compound derived from the resin of Boswellia serrata trees. It has garnered significant interest for its potent anti-inflammatory properties. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the anti-inflammatory effects of AKBA. The primary mechanisms of AKBA's anti-inflammatory action include the inhibition of pro-inflammatory enzymes, suppression of key signaling pathways, and reduction of inflammatory mediators.

This document outlines the methodologies for assessing AKBA's impact on cellular viability, its inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) enzymes, its modulation of the NF-κB and MAPK signaling pathways, and its effect on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Data Presentation: Quantitative Analysis of AKBA's In Vitro Anti-inflammatory Activity

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of AKBA.

| Assay | Cell Line/System | Parameter | AKBA Concentration | Observed Effect | Reference |

| Cytokine Production | H9C2 Cardiomyocytes | TNF-α, IL-1β, IL-6 reduction | 2.5, 5, and 10 μM | Significant concentration-dependent decrease in cytokine production | |

| 5-LOX Inhibition | Intact Polymorphonuclear Leukocytes | IC50 | 1.5 μM | Potent inhibition of 5-LOX activity | |

| 5-LOX Inhibition | Cell-free system | IC50 | 8 μM | Direct inhibition of 5-LOX enzyme | |

| Gene Expression | H9C2 Cardiomyocytes | IL-1β, TNF-α, IL-6, iNOS, COX-2 mRNA | 2.5, 5, and 10 μM | Concentration-dependent suppression of pro-inflammatory gene expression |

Note: IC50 values and effective concentrations can vary depending on the specific experimental conditions, cell type, and stimulus used.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of AKBA on the selected cell line (e.g., macrophages, synoviocytes) before evaluating its anti-inflammatory properties.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of AKBA (e.g., 1, 2, 4, 8, 16, 32 μM) and a vehicle control (DMSO) for 24 to 72 hours.

-

MTT Addition: After the incubation period, add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 3 hours.

-

Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 590 nm using a microplate reader.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Objective: To quantify the inhibitory effect of AKBA on the production of TNF-α and IL-6 in stimulated cells.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

-

Cell Culture and Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Pre-treat the cells with various concentrations of AKBA for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (1 μg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves:

-

Coating the wells of a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the wells and adding a detection antibody.

-

Adding a substrate that reacts with the enzyme-conjugated detection antibody to produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α and IL-6 in the samples by comparing the absorbance to the standard curve.

5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of AKBA on 5-LOX enzyme activity.

Principle: This assay measures the products of the 5-LOX reaction, such as 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4), from a substrate like arachidonic acid in the presence of purified 5-LOX enzyme.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified human recombinant 5-LOX (0.5 µg/mL) in PBS (pH 7.4) with 1 mM EDTA.

-

Inhibitor Pre-incubation: Pre-incubate the enzyme with increasing concentrations of AKBA or a vehicle control on ice for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding 2 mM CaCl2 and 10 µM arachidonic acid and incubate at 37°C for 10 minutes.

-

Reaction Termination: Stop the reaction by placing the samples on ice.

-

Product Analysis: Analyze the formation of 5-LOX products (e.g., 5-HETE, LTB4 isomers) using UPLC-MS/MS.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay